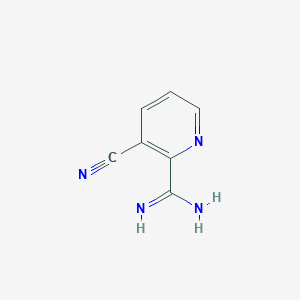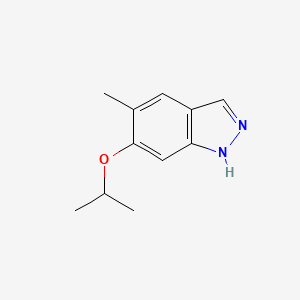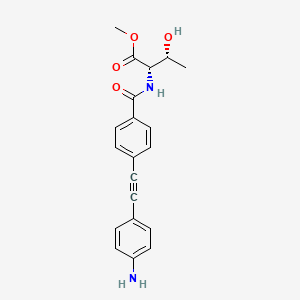![molecular formula C10H10N2O2S B13027942 Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13027942.png)
Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S. It belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate typically involves the condensation of thieno[3,2-c]pyridine derivatives with appropriate reagents. One common method involves the reaction of thieno[3,2-c]pyridine-2-carboxylic acid with methyl 3-(aminomethyl)benzoate in the presence of hydrogen chloride . The reaction is carried out under controlled conditions, followed by extraction and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and carboxylate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar thienopyridine core and exhibit comparable biological activities.
7-Methylthieno[3,2-b]pyridine: Another related compound with a thienopyridine structure, used in various chemical and biological studies.
Uniqueness
Methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
methyl 4-amino-3-methylthieno[3,2-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C10H10N2O2S/c1-5-4-15-8-6(10(13)14-2)3-12-9(11)7(5)8/h3-4H,1-2H3,(H2,11,12) |
Clave InChI |
ZAXUWUBDZOEZNX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C(=NC=C2C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)



![3-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13027873.png)


![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)

![(1S,2S,4R)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13027908.png)


![(1S)-1-[5-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13027940.png)
